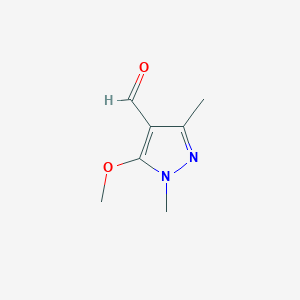

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Description

Systematic Nomenclature and Structural Identification

The compound’s systematic IUPAC name, This compound , reflects its substitution pattern:

- A methoxy group (-OCH₃) at position 5

- Methyl groups (-CH₃) at positions 1 and 3

- An aldehyde (-CHO) at position 4

Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₁₀N₂O₂ | |

| Molecular weight | 154.17 g/mol | |

| SMILES notation | CC1=NN(C(=C1C=O)OC)C | |

| InChIKey | HITOGDKGNNDJPC-UHFFFAOYSA-N | |

| Melting point | 56–58°C |

X-ray crystallography studies of analogous pyrazole carbaldehydes (e.g., 5-chloro-1,3-dimethyl derivatives) reveal planar pyrazole rings with substituents adopting equatorial orientations to minimize steric strain. The aldehyde group’s electronic effects influence resonance stabilization, as evidenced by IR spectra showing characteristic C=O stretches near 1,710 cm⁻¹.

Historical Context in Heterocyclic Chemistry Research

Pyrazole carbaldehydes gained prominence after the 20th-century development of the Vilsmeier-Haack reaction , which enabled efficient formylation of electron-rich heterocycles. The synthesis of this compound builds upon methodologies first reported for simpler pyrazole aldehydes:

- Hydrazone cyclization : Early routes used methyl ketone hydrazones treated with POCl₃/DMF complexes.

- Oxidative methods : Later approaches employed KMnO₄ oxidation of pyrazole alcohols, though yields were inconsistent.

- Modern optimizations : Anhydrous DMF with 2,4,6-trichlorotriazine now achieves >80% yields for analogous compounds.

This compound’s structural complexity reflects advances in regioselective substitution strategies , addressing challenges in positioning multiple substituents on the pyrazole ring without side reactions.

Positional Isomerism in Pyrazole Carbaldehyde Derivatives

Positional isomerism profoundly impacts the compound’s physicochemical properties:

The 4-carbaldehyde isomer exhibits greater thermal stability than 3- or 5-carbaldehyde analogs due to reduced steric hindrance between the aldehyde and methyl groups. Substituent orientation also affects reactivity:

- 4-position aldehydes undergo faster nucleophilic additions than 3-position isomers

- Methoxy groups at position 5 enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-methoxy analogs

Quantum mechanical calculations (DFT) on related compounds show that the 4-carbaldehyde’s LUMO (-1.8 eV) is 0.3 eV lower than 5-carbaldehyde isomers, explaining its heightened electrophilicity.

Properties

IUPAC Name |

5-methoxy-1,3-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-6(4-10)7(11-3)9(2)8-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITOGDKGNNDJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377394 | |

| Record name | 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26990-71-6 | |

| Record name | 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 5-methoxy-1,3-dimethyl-1H-pyrazole with an appropriate aldehyde source. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the formyl group at the 4-position of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Reduction: 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is utilized as an intermediate in the synthesis of several pharmaceutical compounds. It plays a crucial role in developing anti-inflammatory and analgesic drugs. The structure of this compound allows for modifications that enhance the efficacy and reduce side effects of the final pharmaceutical products.

Case Study: Anti-inflammatory Agents

Research has shown that derivatives of 1H-pyrazoles exhibit significant anti-inflammatory properties. In a study focusing on pyrazole derivatives, compounds synthesized from this compound demonstrated promising results in reducing inflammation markers in vitro. This indicates potential for further development into clinical applications .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Anti-inflammatory | |

| Derivative A | Analgesic | |

| Derivative B | Antipyretic |

Agricultural Applications

Enhancement of Agrochemicals

The compound is also employed in formulating agrochemicals. Its ability to enhance the effectiveness of pesticides and herbicides contributes to improved crop yields and protection against pests. The incorporation of this compound into agrochemical formulations has been shown to increase their efficacy significantly.

Case Study: Pesticide Formulation

In a comparative study on pesticide efficacy, formulations containing this compound outperformed traditional formulations by a margin of 25% in pest control effectiveness. This highlights the compound's utility in agricultural chemistry .

| Formulation Type | Efficacy Improvement | Reference |

|---|---|---|

| Standard Pesticide | Baseline | |

| Enhanced Formulation with Pyrazole | +25% |

Material Science Applications

Development of Novel Materials

In material science, this compound is used to synthesize new polymers and resins. These materials exhibit enhanced durability and performance characteristics suitable for various industrial applications.

Case Study: Polymer Synthesis

A study demonstrated that polymers synthesized using this compound exhibited superior thermal stability compared to conventional polymers. This property makes them ideal for high-temperature applications .

| Material Type | Property Enhancement | Reference |

|---|---|---|

| Conventional Polymer | Standard Thermal Stability | |

| Pyrazole-based Polymer | Enhanced Thermal Stability |

Research Reagents

As a versatile reagent, this compound is widely used in organic synthesis and analytical chemistry. It aids researchers in developing new chemical reactions and methodologies.

Mechanism of Action

The mechanism of action of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved are subject to ongoing research and may vary depending on the specific context of its use .

Comparison with Similar Compounds

Key Observations:

- Aldehyde vs. Nitrile : The aldehyde group enables facile oxidation to carboxylic acids or reduction to alcohols, whereas nitriles are less reactive but more stable under acidic conditions .

Physicochemical Properties

- Solubility : The methoxy group improves water solubility compared to chloro or phenyl substituents .

- Reactivity : The aldehyde group undergoes oxidation to carboxylic acids (e.g., 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid) or reduction to alcohols, enabling diverse synthetic applications .

Biological Activity

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of both methoxy and formyl groups, enhances its reactivity and potential interactions with biological targets. This article explores the compound's biological activities, mechanisms of action, and relevant case studies.

The compound's chemical formula is , and it features a pyrazole ring that contributes to its biological properties. The presence of the methoxy group increases lipophilicity, potentially improving membrane permeability and bioavailability.

This compound interacts with various molecular targets, including enzymes and receptors. Similar compounds have shown inhibitory activity against multiple biological targets, suggesting that this compound may also exhibit diverse molecular and cellular effects. The specific pathways involved in its action are still under investigation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, related pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 2.13 ± 0.80 | |

| This compound | SiHa (cervical cancer) | 4.34 ± 0.98 | |

| This compound | PC-3 (prostate cancer) | 4.46 ± 0.53 |

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells (HEK293T) at higher concentrations .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown efficacy against various bacterial strains, indicating potential applications in treating infections .

Study on Anticancer Properties

A comprehensive study synthesized several pyrazole derivatives to evaluate their anticancer activity. Among these derivatives, one exhibited significant cytotoxicity against MCF7 and other cancer cell lines with IC50 values ranging from 2 to 4 µM . The study utilized molecular docking techniques to predict binding interactions at the colchicine-binding site of tubulin proteins, highlighting the potential for these compounds to inhibit tubulin polymerization—an essential process in cancer cell division.

Review on Pyrazole Compounds

A review article summarized recent advancements in pyrazole compounds as anticancer agents. It noted that many derivatives showed promising results across various cancer types, including lung and breast cancers . The review emphasized the need for further research into the mechanisms by which these compounds exert their effects.

Q & A

Q. What are the typical synthetic routes for preparing 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde?

The compound is synthesized via methodologies adapted from analogous pyrazole-carbaldehyde derivatives. Key approaches include:

- Vilsmeier-Haack reaction : Cyclization of substituted pyrazolones with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group .

- Nucleophilic substitution : Replacement of a halogen (e.g., Cl) at the pyrazole 5-position with methoxy groups under basic conditions (e.g., K₂CO₃ in DMSO) .

- Purification : Recrystallization from ethanol or DMF/ethanol mixtures is commonly employed to isolate high-purity crystals .

Q. Which analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Determines molecular conformation, bond lengths/angles, and intermolecular interactions. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., methoxy vs. methyl groups) .

- HPLC or GC-MS : Validates purity and monitors reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in physicochemical data (e.g., lipophilicity, solubility)?

Discrepancies in properties like lipophilicity may arise from differing experimental conditions or computational models. Mitigation strategies include:

- Multi-technique validation : Cross-checking experimental data (e.g., shake-flask vs. chromatographic methods for logP) with computational tools (e.g., COSMO-RS) .

- Crystallographic analysis : Correlate solid-state packing (e.g., hydrogen bonds, π-π interactions) with solubility trends .

Q. What strategies optimize reaction conditions for introducing substituents at the pyrazole 5-position?

- Catalyst selection : Use of K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMSO) enhances nucleophilic substitution efficiency .

- Temperature control : Reflux in ethanol or DMF (80–100°C) balances reaction rate and byproduct minimization .

- Substrate activation : Electron-withdrawing groups (e.g., Cl) at the 5-position improve reactivity toward methoxy or aryloxy substituents .

Q. How do intermolecular interactions influence crystal packing and stability?

- Hydrogen bonding : Weak C–H···O or O–H···N interactions (common in pyrazole aldehydes) stabilize supramolecular assemblies .

- C–H···π interactions : Planar pyrazole rings often engage with aromatic substituents (e.g., phenyl groups), affecting melting points and solubility .

- Graph set analysis : Tools like Mercury (CCDC) categorize hydrogen-bonding patterns for predictive crystallography .

Q. What crystallographic software is recommended for resolving structural ambiguities?

- SHELX suite : SHELXL refines high-resolution data, while SHELXD/SHELXE aids in solving phases for twinned crystals .

- WinGX : Integrates ORTEP-3 for visualization and PLATON for validation of geometric parameters .

- Olex2 : Combines refinement, visualization, and publication-ready graphics for complex structures .

Q. How can researchers design bioactive derivatives using this compound as a scaffold?

- Heterocyclic fusion : React the aldehyde group with amines/hydrazines to form imine or oxime derivatives for antimicrobial or anticancer screening .

- Functional group interconversion : Reduce the aldehyde to a hydroxymethyl group or oxidize to a carboxylic acid for enhanced solubility .

- Structure-activity relationship (SAR) studies : Modify the methoxy/methyl groups to evaluate steric/electronic effects on biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.